5-氨基-1H-吡唑-3-羧酸乙酯盐酸盐

描述

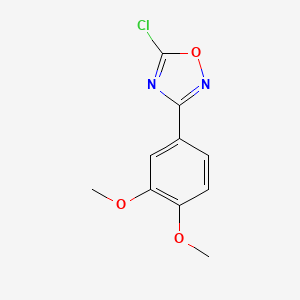

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a derivative of carboxylic acid ester. It is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases . It has also been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, highly potent agonists of GPR109b .

Synthesis Analysis

The synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate can be achieved by starting with 5-nitro-1H-pyrazole-3-carboxylate and reducing it using tin chloride or palladium carbon . Other studies have reported the synthesis of novel pyrazole derivatives as anti-inflammatory agents . An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate has been determined through X-ray diffraction analysis . The compound is a broad-spectrum bioactive derivative of pyrazole .

Chemical Reactions Analysis

The chemical reactions involving ethyl 5-amino-1H-pyrazole-3-carboxylate have been studied. For instance, an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate . Other studies have reported on the optimization of reaction conditions by changing solvents, catalysts, and catalyst loading .

Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has a molecular weight of 155.15 g/mol . It has a density of 1.3±0.1 g/cm^3, a boiling point of 391.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

科学研究应用

合成化学应用

化学合成中的前体:5-氨基-1H-吡唑-3-羧酸乙酯作为合成各种化合物的原料。它与 1,3-二羰基化合物进行选择性环缩合,生成乙基 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸酯,这对于合成它们的 1-未取代类似物至关重要 (Lebedˈ 等,2012).

缓蚀:5-氨基-1H-吡唑-3-羧酸乙酯衍生物已显示出作为缓蚀剂的有效性。研究表明,此类化合物可以显着降低钢在盐酸中的腐蚀速率,并且它们的抑制作用随着化合物浓度的增加而增强 (Herrag 等,2007).

材料科学和制药应用

抗菌和抗癌特性:从 5-氨基-1H-吡唑-3-羧酸乙酯合成的某些吡唑衍生物已被发现具有抗菌和抗癌活性。一些化合物显示出比阿霉素等常规药物更高的抗癌活性,表明它们作为治疗剂的潜力 (Hafez 等,2016).

杀菌剂和植物生长调节剂:据报道,5-氨基-1H-吡唑-3-羧酸乙酯衍生物具有杀菌活性和调节植物生长的能力,使其在农业应用中具有潜在的用途。这扩展了该化合物的用途,使其超出传统的药物和化学合成 (Minga,2005).

荧光性质和潜在抑制剂:由 5-氨基-1H-吡唑-3-羧酸乙酯合成的衍生物被发现具有独特的荧光性质,并显示出作为某些单子叶植物的抑制剂的潜力,这标志着它们在化学传感和植物学研究中的重要性 (Yan-Chao Wu 等,2006).

工业应用的缓蚀剂:5-氨基-1H-吡唑-3-羧酸乙酯的衍生物已被探索作为低碳钢的新型缓蚀剂,这对工业酸洗工艺很有价值。这表明该化合物在工业维护和保护中的潜在用途 (Dohare 等,2017).

安全和危害

In case of skin contact with ethyl 5-amino-1H-pyrazole-3-carboxylate, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . Other sources indicate that the compound may cause skin and eye irritation, and may be harmful if inhaled .

未来方向

Ethyl 5-amino-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of a drug for treating cardiovascular diseases . Its potential for further applications in medicinal chemistry and drug development is a promising area for future research. Further optimization of the reaction conditions and exploration of other potential biological activities of this compound could also be valuable directions for future studies .

属性

IUPAC Name |

ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBBRDOSNNEZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

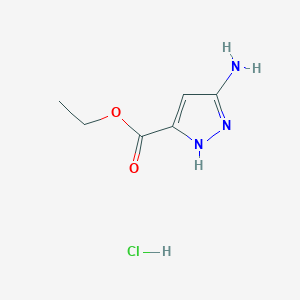

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

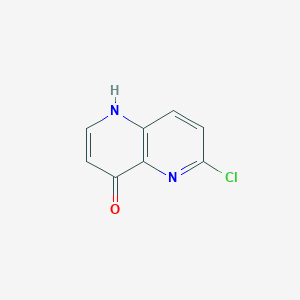

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)

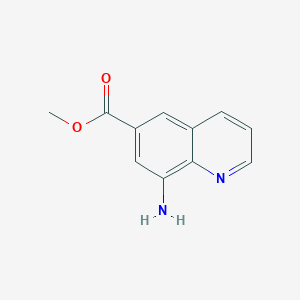

![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)